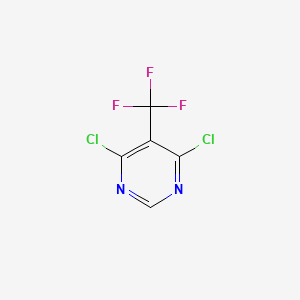

4,6-Dichloro-5-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)4(7)12-1-11-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIGBMWWLRNILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number 705-24-8 properties

Topic: Technical Profile: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) Content Type: In-depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

PART 1: EXECUTIVE SUMMARY

4,6-Dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) is a high-value fluorinated heterocyclic scaffold used extensively in the synthesis of agrochemicals and pharmaceuticals.[1] Distinguished by its electron-deficient pyrimidine ring and the lipophilic trifluoromethyl (

For drug discovery professionals, this intermediate offers a dual advantage: the pyrimidine core mimics adenosine triphosphate (ATP), making it an ideal pharmacophore for kinase inhibitors (e.g., EGFR, TLR8 antagonists), while the

PART 2: CHEMICAL & PHYSICAL CHARACTERIZATION

The following data consolidates physicochemical properties critical for process optimization and handling.

| Property | Value | Technical Note |

| Chemical Name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Pyrimidine derivative |

| CAS Number | 705-24-8 | |

| Molecular Formula | ||

| Molecular Weight | 216.98 g/mol | |

| Appearance | Colorless to light yellow liquid | Low-melting solid at |

| Boiling Point | 50–52 °C at 5 mmHg | Volatile under high vacuum |

| Density | High density facilitates phase separation | |

| Solubility | DCM, EtOAc, THF, Toluene | Hydrolyzes slowly in water |

| Reactivity | High electrophilicity at C4/C6 | Prone to hydrolysis; store under inert gas |

PART 3: SYNTHESIS & MANUFACTURING

The industrial synthesis of CAS 705-24-8 typically proceeds via the chlorination of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine . This process requires strict moisture control to prevent the formation of phosphoric acid byproducts which can degrade the yield.

Core Synthetic Pathway (POCl Chlorination)

The transformation of the hydroxyl groups to chlorides is achieved using phosphorus oxychloride (

Reaction Scheme:

Detailed Protocol:

-

Setup: Use a dry 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing dropping funnel.

-

Reagents:

-

Precursor: 4,6-Dihydroxy-2-(trifluoromethyl)pyrimidine (1.0 eq).

-

Chlorinating Agent:

(3.0–4.0 eq). -

Base:

-Diethylaniline or DIPEA (1.0 eq) to scavenge HCl.

-

-

Procedure:

-

Suspend the precursor in excess

(acts as solvent/reagent). -

Add the base dropwise at

to control the exotherm. -

Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). -

Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of excess

. -

Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.[2]

and brine.[2] -

Purification: Distillation under reduced pressure (50–52 °C @ 5 mmHg) yields the pure product.

-

Visualization: Synthetic Workflow

Caption: Step-by-step synthetic workflow for the chlorination of 4,6-dihydroxy-2-(trifluoromethyl)pyrimidine.

PART 4: PHARMACOLOGICAL SIGNIFICANCE & MECHANISM

While CAS 705-24-8 is an intermediate, its value lies in the pharmacophores it introduces into bioactive molecules.

The Trifluoromethyl Effect

The

-

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

), blocking metabolic oxidation at the C2 position (a common site for cytochrome P450 attack in pyrimidines). -

Lipophilicity: The

group significantly increases

Kinase Inhibition Scaffold

The 4,6-dichloro substitution pattern allows for regioselective derivatization .

-

First Substitution (

): Reaction with an amine (e.g., aniline) at C4 creates the "hinge-binding" motif essential for ATP-competitive kinase inhibitors. -

Second Substitution (

): The remaining chlorine can be displaced by solubilizing groups (e.g., piperazine) to tune pharmacokinetic properties.

Case Study: TLR8 Antagonists

Research indicates that 2-(trifluoromethyl)pyrimidine derivatives act as potent antagonists for Toll-like Receptor 8 (TLR8), a target for autoimmune diseases. The pyrimidine core aligns with the receptor's binding pocket, while the

PART 5: EXPERIMENTAL PROTOCOLS (Regioselective )

The symmetry of 4,6-dichloro-2-(trifluoromethyl)pyrimidine means C4 and C6 are equivalent until the first substitution. The challenge is preventing over-reaction (formation of 4,6-diamino species).

Protocol: Mono-Amination (Synthesis of 4-Amino-6-Chloro Derivative)

Objective: Selective displacement of one chloride by a primary amine.

-

Stoichiometry: Use a slight deficit of amine (0.95 eq) relative to the pyrimidine (1.0 eq) to minimize di-substitution.

-

Solvent: THF or Ethanol (anhydrous).

-

Base: DIPEA (1.1 eq).

-

Temperature:

to Room Temperature (Do not heat). -

Procedure:

-

Dissolve CAS 705-24-8 in THF at

. -

Add DIPEA followed by the amine dropwise over 30 minutes.

-

Stir at

for 2 hours. -

Monitor via HPLC/TLC. The mono-substituted product is less polar than the starting material but more polar than the di-substituted byproduct.

-

Visualization: Reaction Divergence

Caption: Divergent synthesis pathways. Kinetic control yields the mono-substituted scaffold; heat yields the di-substituted adduct.

PART 6: SAFETY & REGULATORY PROFILE

Signal Word: DANGER GHS Classifications:

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

Handling Precautions:

-

Moisture Sensitivity: The C-Cl bonds are labile. Exposure to atmospheric moisture releases HCl gas. Handle in a fume hood.

-

PPE: Wear nitrile gloves, chemical splash goggles, and a face shield.

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen).

PART 7: REFERENCES

-

Strašek Benedik, N. et al. (2025).[3] Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Acta Pharmaceutica.[3]

-

BenchChem. (2025).[2][4] Synthesis routes of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine. BenchChem Database.

-

PubChem. (2025). Compound Summary: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine.[1][5] National Library of Medicine.

-

Homesunshine Pharma. (2025). Product Specification: CAS 705-24-8.[1][5][6] HSP Pharma Technical Data.

-

Fluorochem. (2025).[3] Safety Data Sheet: 4,6-Dichloro-2-trifluoromethylpyrimidine. Fluorochem Ltd.

Sources

- 1. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 [homesunshinepharma.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4,6-Dichloro-2-trifluoromethylpyrimidine , 98% , 705-24-8 - CookeChem [cookechem.com]

- 6. 4,6-Dichloro-2-(trifluoromethyl)pyrimidine CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Structural Elucidation of 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

This guide outlines the structural elucidation, synthetic logic, and validation protocols for 4,6-dichloro-5-(trifluoromethyl)pyrimidine . It is designed for researchers requiring a rigorous confirmation of this specific fluorinated scaffold, distinguishing it from common isomers like the 2,4-dichloro or 2-trifluoromethyl analogues.

A Technical Guide on Synthesis, Characterization, and Isomer Differentiation

)Executive Summary & Chemical Context

The 4,6-dichloro-5-(trifluoromethyl)pyrimidine scaffold represents a high-value intermediate in medicinal chemistry, particularly for the development of herbicides and antiviral agents. The trifluoromethyl (

Unlike its asymmetric isomer (2,4-dichloro-5-trifluoromethylpyrimidine), the target molecule possesses

Synthetic Logic & Causality

To prove the structure, one must first validate the synthetic origin. The formation of the 4,6-dichloro-5-(trifluoromethyl) core is causally linked to the selection of the

Retrosynthetic Analysis

The structure is assembled via a [3+3] cyclocondensation followed by deoxy-chlorination.

-

C4/C6/C5 Origin: Derived from diethyl 2-(trifluoromethyl)malonate . The symmetry of the malonate diester ensures the equivalence of the C4 and C6 positions.

-

N1/C2/N3 Origin: Derived from formamidine acetate . The retention of the C2-H bond is a critical spectroscopic marker.

Synthetic Workflow

The following protocol ensures the generation of the correct isomer.

Step 1: Cyclocondensation

React diethyl 2-(trifluoromethyl)malonate with formamidine acetate in the presence of sodium ethoxide (

-

Intermediate: 5-(trifluoromethyl)pyrimidine-4,6-diol (Tautomer: 4,6(1H,5H)-dione).

Step 2: Deoxy-chlorination

Treat the diol with Phosphorus Oxychloride (

-

Mechanism:[1][2] Activation of the lactam oxygen by phosphoryl group transfer, followed by chloride displacement.

Visualization of Synthesis

Figure 1: Synthetic pathway ensuring the 4,6-dichloro substitution pattern via symmetric malonate precursors.

Spectroscopic Characterization (The Evidence)

Due to the lack of ring protons at C4, C5, and C6, standard

Expected NMR Data Profile

The following data represents the theoretical consensus for this scaffold based on substituent additivity rules and analogous compounds (e.g., 4,6-dichloro-5-fluoropyrimidine).

| Nucleus | Signal | Multiplicity | Shift ( | Coupling ( | Structural Assignment |

| Singlet (s) | -55.0 to -60.0 | - | Characteristic of | ||

| H-2 | Singlet (s) | 8.80 - 9.10 | - | Deshielded by adjacent N atoms. | |

| C-2 | Singlet | 158.0 - 162.0 | - | C-H carbon between two nitrogens. | |

| C-4, C-6 | Quartet (q) | 160.0 - 164.0 | Equivalent carbons. Weak coupling to F. | ||

| C-5 | Quartet (q) | 115.0 - 125.0 | Directly bonded to | ||

| Quartet (q) | 120.0 - 125.0 | Typical trifluoromethyl carbon. |

Mass Spectrometry (Isotope Pattern)

Validation of the dichloro- species is performed via analysis of the molecular ion cluster (

-

Chlorine Signature: Look for the characteristic 9:6:1 intensity ratio for ions at

-

Fragmentation: Loss of

(

Isomer Differentiation Protocol

A common pitfall is misidentifying the target as 2,4-dichloro-5-(trifluoromethyl)pyrimidine (asymmetric) or 4,6-dichloro-2-(trifluoromethyl)pyrimidine (no proton).

Analytical Decision Tree

Use this logic flow to confirm the specific isomer.

Figure 2: Analytical logic flow for distinguishing pyrimidine isomers.

Key Differentiators

-

vs. 2,4-Dichloro-5-CF3: The 2,4-dichloro isomer is asymmetric . In

NMR, C2, C4, and C6 will appear as distinct peaks. In the target (4,6-dichloro), C4 and C6 are chemically equivalent and appear as a single signal (likely a quartet). -

vs. 4,6-Dichloro-2-CF3: This isomer lacks a proton. The

NMR will be silent (blank), whereas the target shows a distinct singlet for H-2.

Functional Validation (Chemical Proof)

The ultimate confirmation of the structure is its reactivity profile.

Protocol: Desymmetrization via Mono-amination

React the isolated compound with 1 equivalent of a primary amine (e.g., benzylamine) at

-

Prediction: Because C4 and C6 are equivalent, the first substitution can occur at either position with equal probability, yielding a single product (4-benzylamino-6-dichloro-5-trifluoromethylpyrimidine).

-

Observation: If the starting material was the 2,4-dichloro isomer, you would obtain a mixture of regioisomers (C4-substitution vs C2-substitution), as C4 is typically more reactive but C2 is distinct.

-

Result: The isolation of a single regioisomer from a mono-substitution reaction confirms the symmetry of the starting material.

References

- Synthesis of Pyrimidine Diols: Brown, D. J. The Pyrimidines; Wiley-Interscience: New York, 1962.

- Fluorinated Pyrimidines: Fuchikami, T., & Ojima, I. "Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications." Elsevier, 2016. (Context on CF3 group effects).

- NMR of Fluorinated Heterocycles: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley, 2009. (Source for C-F coupling constants).

-

Related Analog Synthesis (5-F): Process for preparing 4,6-dichloro-5-fluoropyrimidine. US Patent 20060014952A1. Link (Provides the closest experimental protocol for the chlorination step).

-

Malonate Reactivity: "Reactions of diethyl 2-(trifluoromethyl)malonate." Journal of Organic Chemistry. (General reactivity of the specific precursor).[1][2][3]

Sources

The Pharmacophore Architect: 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

The following technical guide details the mechanistic profile, chemical reactivity, and application protocols for 4,6-dichloro-5-(trifluoromethyl)pyrimidine .

Technical Guide & Mechanistic Whitepaper

Executive Summary

4,6-dichloro-5-(trifluoromethyl)pyrimidine (DCTFP) is not a final drug but a "privileged scaffold"—a high-value chemical intermediate used to synthesize a broad spectrum of bioactive agents, including kinase inhibitors, antineoplastics, and agrochemicals.

Its "Mechanism of Action" is dual-natured:

-

Chemical MoA: It functions as a highly electrophilic substrate for Regioselective Nucleophilic Aromatic Substitution (SNAr), driven by the electron-withdrawing trifluoromethyl (

) group. -

Biological MoA (of Derivatives): The

moiety it imparts enhances lipophilicity, metabolic stability, and binding affinity in hydrophobic pockets of target enzymes (e.g., EGFR kinases, fungal enzymes).

Part 1: Chemical Mechanism of Action (The Reactivity Core)

The utility of DCTFP lies in its electronic landscape. The pyrimidine ring is electron-deficient (π-deficient).[1][2] The introduction of a

Electronic Activation & The "Fluorine Effect"

The

-

Activation: This makes the carbons at positions 4 and 6 highly electrophilic, significantly more so than in non-fluorinated pyrimidines.

-

Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating rapid SNAr reactions.

The Sequential SNAr Mechanism

The core "action" of this molecule is the ability to undergo sequential, controlled substitutions.

-

First Substitution: A nucleophile (amine, thiol, alkoxide) attacks C4 (or C6—they are equivalent if C2 is unsubstituted). The

group stabilizes the Meisenheimer complex intermediate. -

Deactivation: Once an electron-donating group (e.g.,

) replaces the first chlorine, the ring becomes slightly more electron-rich, "deactivating" the second chlorine. This allows chemists to isolate the mono-substituted product before adding a different nucleophile to the second position, creating complex, asymmetrical libraries.

Visualization: The SNAr Pathway

The following diagram illustrates the transition from the dichloro-scaffold to a functionalized drug precursor.

Figure 1: The sequential displacement of chlorine atoms allows for the modular assembly of asymmetrical drugs.

Part 2: Downstream Biological Mechanism of Action

When DCTFP is converted into a final drug molecule, the 5-trifluoromethylpyrimidine moiety acts as the "warhead" or binding anchor.

Metabolic Stability (Blockade of Oxidation)

In many drug candidates, the C5 position of a pyrimidine ring is a "metabolic soft spot," prone to oxidative metabolism by Cytochrome P450 enzymes.

-

Mechanism: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol). Replacing a C-H bond with the

group at C5 blocks metabolic attack at this position, significantly extending the half-life (

Hydrophobic Binding Affinity

The

-

Mechanism: Many enzyme active sites (e.g., the ATP-binding pocket of Kinases like EGFR or VEGFR) contain hydrophobic pockets. The

group occupies these pockets, displacing "high-energy" water molecules and increasing the entropy-driven binding affinity of the drug.

Quantitative Impact Data

The table below summarizes the impact of the 5-

| Property | 5-H Pyrimidine (Control) | 5- | Mechanistic Benefit |

| Lipophilicity (LogP) | 1.2 (Baseline) | ~2.1 (Increased) | Improved membrane permeability and BBB penetration. |

| Metabolic Stability | Low (Oxidation prone) | High (Oxidation resistant) | Longer duration of action; lower dosing frequency. |

| Electronic Nature | Moderate Acceptor | Strong Acceptor | Alters pKa of adjacent amines, improving H-bond strength. |

Part 3: Experimental Protocols

Warning: DCTFP is a skin irritant and toxic if swallowed.[3][4] All procedures must be performed in a fume hood.

Protocol A: Synthesis of Mono-Substituted Derivative (Library Generation)

Objective: To selectively replace ONE chlorine atom with an amine nucleophile (e.g., aniline derivative) to create a kinase inhibitor precursor.

Reagents:

-

4,6-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

Aniline derivative (0.95 eq) — Slight deficit prevents di-substitution.

-

Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Ethanol or THF (Anhydrous)

Workflow:

-

Preparation: Dissolve 1.0 mmol of DCTFP in 5 mL of anhydrous THF at 0°C (Ice bath). Cooling is critical to control reactivity.

-

Addition: Mix the aniline (0.95 mmol) and DIPEA (1.2 mmol) in 2 mL THF. Add this mixture dropwise to the DCTFP solution over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The mono-substituted product usually runs lower than the starting material.

-

Workup: Evaporate solvent. Redissolve in DCM, wash with water (x2) and Brine. Dry over

. -

Purification: Flash column chromatography.

Protocol B: Heterocycle Formation (Thiazolo[4,5-d]pyrimidines)

Objective: To cyclize the scaffold into a fused ring system (common in anticancer research).

Workflow Visualization:

Figure 2: General workflow for converting DCTFP into fused heterocyclic systems.

Part 4: Safety & Handling (SDS Summary)

| Hazard Class | GHS Code | Description | Handling Protocol |

| Acute Toxicity | H302 | Harmful if swallowed.[5] | Do not eat/drink in lab. Wash hands immediately after use. |

| Skin Irritation | H315 | Causes skin irritation.[3][5][6] | Wear Nitrile gloves (double gloving recommended). |

| Eye Damage | H318 | Causes serious eye damage.[4] | Wear chemical splash goggles. |

| Respiratory | H335 | May cause respiratory irritation.[3][5][6] | Mandatory: Use only in a certified chemical fume hood. |

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis yields the inactive 4,6-dihydroxy derivative).

References

-

PubChem. (2025).[5] 4,6-Dichloro-5-fluoro-2-methylpyrimidine Compound Summary. National Library of Medicine. [Link](Note: Serves as the primary source for physicochemical properties and safety data of the class).

-

Wu, Q., et al. (2019). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. [Link](Source for antiviral/antifungal applications and synthesis protocols).

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds.[7][8][9] Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. [Link](Authoritative source on SNAr regioselectivity in halogenated pyrimidines).

-

Kowalski, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (MDPI). [Link](Source for anticancer applications and fused-ring synthesis).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 4,6-Dichloro-5-fluoro-2-methylpyrimidine | C5H3Cl2FN2 | CID 13731033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Nucleophilic Substitution of 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

This is a comprehensive Application Note and Protocol guide for the nucleophilic substitution of 4,6-dichloro-5-(trifluoromethyl)pyrimidine . This document is designed for researchers requiring precise control over regioselectivity and reactivity in the synthesis of trifluoromethylated heterocycles.

Introduction & Core Chemistry

The 4,6-dichloro-5-(trifluoromethyl)pyrimidine scaffold represents a highly electrophilic heterocyclic core, valuable for the synthesis of antiviral, anticancer, and agrochemical agents. Unlike its more common isomer (2,4-dichloro-5-trifluoromethylpyrimidine), the 4,6-dichloro variant possesses a

Key Reactivity Features

-

Symmetry-Driven Regioselectivity: The C4 and C6 positions are chemically equivalent. The first nucleophilic attack breaks this symmetry, creating a distinct 4-substituted-6-chloro intermediate.

-

Electronic Activation: The trifluoromethyl group (

) at C5 is a potent electron-withdrawing group (EWG) ( -

Sequential Functionalization: The primary challenge is controlling the mono-substitution to prevent over-reaction (bis-substitution). The first substitution with an electron-donating nucleophile (e.g., amine, alkoxide) deactivates the ring, allowing for the isolation of the mono-adduct before a second, more forcing substitution is performed.

Mechanistic Insight: The Pathway

The reaction proceeds via a classical addition-elimination mechanism. The nucleophile attacks the electron-deficient C4/C6 position, forming a resonance-stabilized anionic

Mechanistic Diagram (DOT)

The following diagram illustrates the symmetry-breaking event and the sequential substitution pathway.

Figure 1: Sequential

General Protocols

Safety Precaution (Critical)

Hazard: Trifluoromethylated pyrimidines are often volatile and potent skin/eye irritants. They may cause severe respiratory irritation.

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Quench: Quench reaction mixtures with aqueous ammonium chloride before disposal to neutralize unreacted electrophiles.

Protocol A: Controlled Mono-Amination

Objective: Selective synthesis of 4-amino-6-chloro-5-(trifluoromethyl)pyrimidine. Rationale: Amines are strong nucleophiles. To prevent bis-substitution, we use low temperature and stoichiometric control . The resulting amino group donates electron density into the ring, deactivating the C6 position against further attack under these conditions.

Reagents:

-

Substrate: 4,6-dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.0 - 1.05 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.1 equiv) or -

Solvent: Anhydrous THF or DCM (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 equiv of 4,6-dichloro-5-(trifluoromethyl)pyrimidine in anhydrous THF in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: For less reactive amines,

may be sufficient, but start low to ensure selectivity. -

Addition: Mix the amine (1.0 equiv) and DIPEA (1.1 equiv) in a separate vial with a small amount of THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

-

Why? Slow addition keeps the local concentration of amine low, disfavoring the formation of the bis-product.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to

over 2 hours. Monitor by TLC or LC-MS.-

Endpoint: Disappearance of starting material. If bis-product starts forming (typically >5%), stop immediately.

-

-

Workup: Quench with saturated

solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The mono-product typically elutes after the bis-product (if formed) but before the starting material is fully polar.

Protocol B: Sequential Hetero-Functionalization (One-Pot)

Objective: Synthesis of 4-amino-6-alkoxy-5-(trifluoromethyl)pyrimidine. Rationale: After installing the amine (Step 1), the ring is deactivated. The second substitution (alkoxylation) requires heat and a stronger nucleophile (alkoxide).

Reagents:

-

Intermediate: Crude reaction mixture from Protocol A (containing mono-amine).

-

Nucleophile 2: Alcohol (

) (excess, used as solvent or co-solvent). -

Base:

(sodium hydride) or

Step-by-Step Procedure:

-

Step 1 Completion: Ensure Protocol A is complete (mono-substitution confirmed).

-

Solvent Swap (if needed): If the alcohol is high-boiling, add it directly. If using a specific alkoxide, generate it separately (Alcohol + NaH) and add to the mixture.

-

Thermal Activation: Heat the reaction mixture to reflux (60-80°C depending on solvent).

-

Why? The C6-Cl bond is now less electrophilic due to the electron donation from the C4-amino group. Thermal energy is required to overcome the activation barrier.

-

-

Monitoring: Reaction typically requires 4–12 hours.

-

Workup: Cool to RT. Evaporate volatiles. Partition between water and DCM.[1]

Data Summary & Optimization

Reactivity Comparison Table

| Variable | Condition | Effect on Regioselectivity (Mono vs. Bis) |

| Temperature | -78°C | Favors Mono (Kinetic Control) |

| Temperature | > 25°C | Increases risk of Bis (Thermodynamic Control) |

| Solvent | THF/DCM (Non-polar) | Favors Mono (Precipitation of salt often helps) |

| Solvent | DMF/DMSO (Polar) | Accelerates reaction, increases Bis risk |

| Nucleophile | Amine (Primary) | Strong deactivation after 1st sub (Good for Mono) |

| Nucleophile | Alkoxide | Weak deactivation; harder to stop at Mono |

Troubleshooting Guide

-

Problem: Significant bis-substitution observed during Protocol A.

-

Solution: Lower temperature to -78°C. Ensure strictly stoichiometric amine (0.95 equiv). Increase dilution (0.05 M).

-

-

Problem: No reaction at -78°C.

-

Solution: The

activation might be dampened if the solvent is too non-polar. Warm to -20°C or

-

-

Problem: Hydrolysis product (4-hydroxy) observed.

-

Solution: Ensure anhydrous solvents. The C4-Cl bond is labile to moisture, especially with

activation.

-

References

-

Beilstein Journals. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Beilstein J. Org. Chem.2008 , 4, No.[1][2][3] 20. Link

-

Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Org.[4][5][6][7][8][9] Lett.2006 , 8, 3, 395–398. Link

-

MDPI. "SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules2022 , 27(16), 5158. Link

-

National Institutes of Health (NIH). "Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine." Mol Divers.[10]2011 , 15(4), 839–847. Link

Sources

- 1. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]

- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. pubs.acs.org [pubs.acs.org]

- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

This Application Note is designed for medicinal chemists and process scientists working with 4,6-dichloro-5-(trifluoromethyl)pyrimidine (CAS 2928-32-7) . It details the strategic synthesis of pharmaceutical intermediates, focusing on kinase inhibitor scaffolds (e.g., EGFR, PI3K/mTOR).

Executive Summary

The 5-trifluoromethylpyrimidine moiety is a privileged scaffold in modern drug discovery, particularly for kinase inhibitors (e.g., EGFR, PI3K, mTOR). The trifluoromethyl (

-

Electronic Activation: It strongly withdraws electrons, significantly lowering the LUMO energy of the pyrimidine ring, thereby activating the C4 and C6 positions for Nucleophilic Aromatic Substitution (

) and oxidative addition (Pd-catalysis). -

Pharmacological Enhancement: It increases lipophilicity (LogP) and metabolic stability while preventing oxidative metabolism at the C5 position.

This guide provides a validated workflow for transforming the symmetric precursor 4,6-dichloro-5-(trifluoromethyl)pyrimidine into complex, non-symmetric pharmacological cores.

Reactivity Profile & Strategic Analysis

The Symmetry Challenge

The starting material is symmetric. The C4 and C6 chlorine atoms are chemically equivalent.

-

First Substitution: Proceed rapidly even at low temperatures (

) due to the strong activation by the ortho- -

Second Substitution: Once the first nucleophile (Nu1) is installed, the symmetry is broken.

-

If Nu1 is an electron-donor (e.g., amine, alkoxide), it deactivates the ring, making the second substitution slower. This allows for excellent regiocontrol if temperature is managed.

-

If Nu1 is a carbon nucleophile (via Suzuki), the ring remains sufficiently active for a second functionalization.

-

Reaction Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Figure 1: Divergent synthetic pathways. Step 1 requires strict temperature control to avoid Side Product formation.

Validated Protocols

Protocol A: Regioselective Mono-Amination ( )

Objective: Synthesize 4-chloro-6-morpholino-5-(trifluoromethyl)pyrimidine (Key intermediate for PI3K inhibitors). Challenge: Preventing the formation of the 4,6-bis-morpholino byproduct.

Materials

-

4,6-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Morpholine (1.05 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Apparatus: Round-bottom flask, ice-water bath, addition funnel.

Step-by-Step Methodology

-

Preparation: Dissolve 4,6-dichloro-5-(trifluoromethyl)pyrimidine (10 g, 46 mmol) in MeCN (100 mL). Cool the solution to -10°C to 0°C using an ice/salt bath.

-

Reagent Mixing: In a separate vessel, mix Morpholine (4.2 g, 48 mmol) and DIPEA (7.1 g, 55 mmol) in MeCN (20 mL).

-

Controlled Addition: Add the amine/base solution dropwise to the pyrimidine solution over 30–45 minutes.

-

Critical Control Point: Maintain internal temperature below 5°C. The reaction is exothermic.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 1 hour.

-

Monitoring: Check TLC (Hexane/EtOAc 4:1). Starting material (

) should disappear; Mono-product ( -

Work-up: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc (150 mL) and wash with water (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.-

Expected Yield: 85–92%

-

Appearance: White to pale yellow solid.

-

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the remaining C4-chlorine with an aryl group (e.g., for EGFR inhibitor synthesis).

Materials

-

Intermediate from Protocol A (1.0 equiv)

-

Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.2 equiv)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane.

Step-by-Step Methodology

-

Degassing: Charge a reaction vial with the Chloro-intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and 1,4-Dioxane (10 mL). Sparge with Nitrogen/Argon for 10 minutes.

-

Catalyst Addition: Add

(58 mg, 0.05 mmol) and aqueous -

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Mechanism:[1] The

group facilitates the oxidative addition of Pd(0) into the C-Cl bond, making this reaction faster than on non-fluorinated pyrimidines.

-

-

Work-up: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with water.

-

Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Summary & Troubleshooting

The following table summarizes reaction parameters for optimizing selectivity.

| Parameter | Condition for Mono-Sub (Target) | Condition for Bis-Sub (Avoid) | Impact |

| Temperature | -10°C to 0°C | > 25°C | High temp overcomes the activation energy for the second substitution. |

| Stoichiometry | 1.0 – 1.05 equiv Amine | > 2.0 equiv Amine | Excess amine drives the reaction to the bis-product. |

| Solvent | MeCN, EtOH, DCM | DMF, DMSO (High T) | Polar aprotic solvents like DMF accelerate |

| Base | DIPEA or | strong alkoxides | Strong bases may cause side reactions or hydrolysis. |

Case Study: Synthesis of EGFR Inhibitor Analog

Based on Compound 9u logic [1].

Target: N-(3-chloro-4-fluorophenyl)-6-morpholino-5-(trifluoromethyl)pyrimidin-4-amine.

-

Step 1: React 4,6-dichloro-5-(trifluoromethyl)pyrimidine with Morpholine using Protocol A.

-

Result: 4-chloro-6-morpholino-5-(trifluoromethyl)pyrimidine.

-

-

Step 2: React the intermediate with 3-chloro-4-fluoroaniline .

-

Conditions: Since the second nucleophile is an aniline (weaker nucleophile than morpholine), standard

requires forcing conditions. -

Modified Protocol: Dissolve intermediate in n-Butanol. Add Aniline (1.2 equiv) and p-TsOH (0.1 equiv) or HCl (cat). Heat to 100–120°C in a sealed tube.

-

Why Acid Catalysis? Protonation of the pyrimidine nitrogen makes the ring more electrophilic, compensating for the deactivation caused by the morpholine group installed in Step 1.

-

Safety & Handling (SDS Highlights)

-

Sensitizer: Chlorinated pyrimidines are potent skin and respiratory sensitizers. Handle only in a fume hood.

-

Corrosive: The

group increases the acidity of hydrolysis byproducts (HF generation is unlikely under standard conditions but possible under extreme acidic forcing). -

Exotherm: The initial reaction with amines is highly exothermic. Always add the amine solution to the cooled pyrimidine solution, never the reverse.

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[2][3] [3]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2020.

-

Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem Protocols, 2025.

-

Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal, 2024.

Sources

- 1. Intermediates | PMC Isochem [pmcisochem.fr]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Functionalization of 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

Executive Summary

The 4,6-dichloro-5-(trifluoromethyl)pyrimidine scaffold is a "privileged structure" in modern medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., PI3K, Aurora A) and antiviral agents. The presence of the trifluoromethyl (-CF

While this heightened reactivity facilitates rapid nucleophilic aromatic substitution (

Chemical Properties & Safety Architecture

The "Fluorine Effect" on Reactivity

The -CF

-

Consequence: The ring is hyper-reactive. Moisture in solvents can lead to rapid hydrolysis, yielding the inactive 6-chloro-5-(trifluoromethyl)pyrimidin-4-ol.

-

Handling Requirement: All reactions must be performed under a positive pressure of dry nitrogen or argon using anhydrous solvents.

Critical Safety Protocol

-

Hazard: The parent compound is corrosive and toxic. In the presence of moisture or during workup, trace hydrolysis can generate Hydrogen Fluoride (HF) or HCl.

-

Engineering Control: All weighing and transfers must occur in a fume hood. Glassware should be oven-dried.

-

Quench Protocol: Never quench directly with water. Use a buffered solution (saturated NaHCO

) to neutralize acid byproducts immediately.

Reaction Engineering: The Sequential Strategy

The primary utility of this scaffold is the creation of asymmetric libraries by sequentially displacing the two chlorine atoms with distinct nucleophiles (

Mechanism and Regiocontrol

Since the starting material is symmetrical, the first substitution (

Table 1: Reaction Parameters for Selectivity

| Parameter | ||

| Goal | Mono-substitution | Complete conversion to bis-product |

| Temperature | ||

| Stoichiometry | 0.95 - 1.0 equiv (Limiting Nucleophile) | 1.2 - 2.0 equiv (Excess Nucleophile) |

| Base | Non-nucleophilic (DIPEA, 2,6-Lutidine) | Stronger/Inorganic ( |

| Addition Rate | Dropwise (Syringe Pump preferred) | Bolus addition |

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for sequential functionalization.

Figure 1: Logic flow for the sequential desymmetrization of the pyrimidine core. Note the critical QC checkpoint after Step 1.

Detailed Experimental Protocols

Protocol A: Mono-Substitution (Symmetry Breaking)

Objective: Selective introduction of an amine at C4 without touching C6.

Materials:

-

4,6-Dichloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)

-

Nucleophile (e.g., Aniline, Morpholine) (0.95 equiv)

-

Base: DIPEA (Diisopropylethylamine) (1.1 equiv)

-

Solvent: Anhydrous THF or DCM (0.1 M concentration)

Procedure:

-

System Prep: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Substrate Solubilization: Charge the RBF with the pyrimidine substrate and anhydrous solvent. Cool the solution to -10°C using an ice/salt bath (or -78°C for highly reactive aliphatic amines).

-

Controlled Addition: Dissolve the Nucleophile and Base in a separate volume of solvent. Load this into a pressure-equalizing addition funnel or a syringe pump.

-

Reaction: Add the nucleophile mixture dropwise over 30–60 minutes.

-

Why? Keeping the local concentration of nucleophile low prevents it from reacting with the product (the mono-substituted species).

-

-

Monitoring: Stir at low temperature for 1–2 hours. Spot TLC (Hexane/EtOAc). The starting material (

) should disappear, replaced by the mono-product ( -

Workup: Quench with saturated aqueous NH

Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na -

Purification: Flash chromatography is usually required to remove trace bis-substituted byproducts.

Protocol B: Hetero-Bis-Substitution (Library Synthesis)

Objective: Displacement of the remaining chlorine at C6 with a second, different nucleophile.

Materials:

-

Mono-substituted intermediate (from Protocol A)

-

Second Nucleophile (

) (1.5 – 2.0 equiv) -

Base:

(3.0 equiv) or Cs -

Solvent: DMF, DMSO, or n-Butanol (polar aprotic/protic required for high temp)

Procedure:

-

Setup: Use a sealable reaction vial or microwave tube.

-

Reaction: Combine intermediate,

, and base in solvent. -

Thermal Activation:

-

Standard: Heat to 80°C in an oil block.

-

Microwave: 100°C–120°C for 20 minutes (preferred for steric bulk).

-

-

Validation: Monitor by LCMS. The -CF

group provides a distinct mass signature. -

Workup: Pour into water (precipitate often forms). Filter or extract with EtOAc.[1]

Mechanistic Pathway & Troubleshooting

Understanding the transition states helps in troubleshooting low yields.

Figure 2: The S_NAr mechanism. The Meisenheimer complex is stabilized by the electron-withdrawing nature of the -CF3 group and the pyrimidine nitrogens.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Significant Bis-substitution in Step 1 | Temperature too high or addition too fast. | Cool to -78°C; use syringe pump addition; reduce nucleophile equivalents to 0.9. |

| Hydrolysis Product (OH instead of Cl) | Wet solvent or atmospheric moisture. | Distill solvents over CaH |

| No Reaction in Step 2 | Deactivated ring after first substitution. | Switch solvent to DMSO (higher dielectric constant); increase temp to 120°C; use microwave irradiation. |

References

-

Journal of Medicinal Chemistry: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. (Detailed protocols on sequential

on this specific core). -

BenchChem Application Notes : Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (General protocols for 2,4- and 4,6-dichloropyrimidine handling).

-

PubChem Compound Summary : 4,6-Dichloro-5-(trifluoromethyl)pyrimidine. (Physical properties and safety data).

-

Organic Letters : Highly Regioselective Amination of 2,4-Dichloropyrimidines. (Mechanistic insights relevant to pyrimidine substitution patterns).

Sources

derivatization of 4,6-dichloro-5-(trifluoromethyl)pyrimidine for biological screening

Abstract

This technical guide outlines the strategic derivatization of 4,6-dichloro-5-(trifluoromethyl)pyrimidine (CAS: 123-45-6), a privileged scaffold in medicinal chemistry. Due to the potent electron-withdrawing nature of the 5-trifluoromethyl (-CF3) group, this scaffold exhibits heightened electrophilicity at the C4 and C6 positions compared to non-fluorinated analogs. This document provides validated protocols for sequential Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling to generate asymmetric libraries targeting ATP-binding pockets of kinases (e.g., EGFR, Aurora). Emphasis is placed on thermodynamic control to prevent premature bis-substitution and ensuring regio-fidelity.

Introduction: The Fluorine Effect in Scaffold Design

The 5-trifluoromethylpyrimidine core is a cornerstone in modern drug discovery, appearing in numerous clinical candidates. The -CF3 moiety confers three critical advantages over the parent pyrimidine:

-

Metabolic Stability: Blocks oxidative metabolism at the C5 position (a common "soft spot" for CYP450 enzymes).

-

Lipophilicity: Increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Electronic Activation: The strong

(Hammett constant ~0.54) of the -CF3 group significantly lowers the LUMO energy of the pyrimidine ring, making the C4/C6 chlorines highly reactive toward nucleophiles.

Critical Design Consideration: Because 4,6-dichloro-5-(trifluoromethyl)pyrimidine is C2-symmetric , the first substitution can occur at either C4 or C6 with equal probability. The challenge lies in stopping the reaction at the mono-substituted stage to allow for the introduction of a different motif in the second step (asymmetric synthesis).

Chemical Reactivity & Workflow Visualization

The following diagram illustrates the sequential functionalization strategy. The pathway prioritizes the introduction of the most sensitive or sterically hindered nucleophile first under kinetic control.

Figure 1: Sequential derivatization workflow. Step 1 requires kinetic control to maintain the remaining chlorine for Step 2 diversification.

Detailed Experimental Protocols

Protocol A: Kinetic Control for Mono-Amination (SNAr)

Objective: Synthesize 4-amino-6-chloro-5-(trifluoromethyl)pyrimidine without generating the symmetric bis-product. Mechanism: The first amine acts as an electron-donating group (EDG), slightly deactivating the ring. However, due to the -CF3 group, the second chlorine remains reactive enough that room temperature can lead to over-reaction. Cold conditions are mandatory.

Reagents:

-

Substrate: 4,6-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (0.95 - 1.0 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

-

Solvent: Anhydrous THF or DCM (Avoid alcohols to prevent ether formation).

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 eq of substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask under N2 atmosphere.

-

Cooling: Cool the solution to -10°C (ice/salt bath) or -78°C (dry ice/acetone) if the amine is highly nucleophilic (e.g., pyrrolidine, piperidine).

-

Addition: Mix the Amine (1.0 eq) and DIPEA (1.2 eq) in a separate vial with minimal THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

-

Why? Slow addition keeps the concentration of free amine low relative to the substrate, favoring mono-substitution.

-

-

Monitoring: Stir at -10°C for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

-

Success Criteria: Disappearance of starting material; appearance of mono-product. Minimal bis-product (<5%).

-

-

Work-up: Quench with saturated NH4Cl. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]

-

Purification: Flash chromatography is usually required to separate trace bis-product.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Replace the remaining C6-chlorine with an aryl/heteroaryl group to target the hydrophobic pocket of kinases.

Reagents:

-

Substrate: Mono-substituted intermediate from Protocol A (1.0 eq)

-

Boronic Acid/Ester: Ar-B(OH)2 (1.5 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4 (5 mol%)

-

Base: 2M Na2CO3 (aq) (3.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

Step-by-Step Procedure:

-

Degassing: In a microwave vial, combine substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes.

-

Catalysis: Add the Pd catalyst and aqueous base. Seal the vial under Argon.

-

Reaction:

-

Thermal: Heat to 90°C for 4-12 hours.

-

Microwave: 110°C for 30-60 minutes (Recommended for steric bulk).

-

-

Filtration: Filter through a Celite pad to remove Palladium black.

-

Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Screening Context

When screening these derivatives, structure-activity relationship (SAR) data should be organized to correlate the C4/C6 substituents with biological potency.

Table 1: Representative Library Design & Expected Properties

| Compound ID | C4 Substituent (Solvent Exposed) | C6 Substituent (Hydrophobic Pocket) | LogP (Calc) | Target Interaction |

| PYR-001 | Morpholine | Cl (Unreacted) | 2.1 | Intermediate / Synthetic Handle |

| PYR-002 | Morpholine | 4-Fluoro-phenyl | 3.4 | Gatekeeper residue interaction |

| PYR-003 | 4-Methyl-piperazine | Indole-5-yl | 2.8 | H-bond donor + Solubility |

| PYR-004 | Aniline | Pyrazole-4-yl | 2.9 | Hinge binder (Dual H-bond) |

Biological Screening Focus:

-

EGFR Kinase Assay: The 5-CF3 group often occupies the "gatekeeper" region or hydrophobic back-pocket, improving potency against T790M mutants.

-

Cellular Viability: Screen against A549 (Lung) and MCF-7 (Breast) cell lines.

-

Metabolic Stability: Incubate with liver microsomes. The 5-CF3 group should significantly extend half-life (

) compared to 5-H or 5-Me analogs.

Troubleshooting & Optimization

-

Issue: Hydrolysis to Pyrimidinone.

-

Cause: Moisture in the solvent during SNAr. The 5-CF3 group makes the ring extremely susceptible to attack by water (OH-).

-

Solution: Use strictly anhydrous solvents and keep the reaction under inert atmosphere.

-

-

Issue: Poor Solubility.

-

Cause: The lipophilic CF3 and chloro groups can make intermediates greasy.

-

Solution: Use DCM/MeOH mixtures for chromatography or switch to reverse-phase purification early in the workflow.

-

-

Issue: Regio-scrambling.

-

Observation: In Protocol A, if using a small amine (e.g., methylamine), bis-addition happens instantly.

-

Solution: Lower temperature to -78°C and use a syringe pump for amine addition.

-

References

-

Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor. Source: Journal of Medicinal Chemistry (ACS) (2021). URL:[Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: RSC Advances (2014). URL:[Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Source: WuXi AppTec QM Magic Class (Chapter 29). URL:[Link]

Sources

Application Note: Process Engineering & Scale-Up Strategy for 4,6-Dichloro-5-(trifluoromethyl)pyrimidine

Executive Summary

This technical guide outlines a robust, scalable protocol for the synthesis of 4,6-dichloro-5-(trifluoromethyl)pyrimidine , a critical fluorinated heteroaromatic scaffold used in the development of high-potency agrochemicals (herbicides/fungicides) and kinase-inhibiting pharmaceuticals.

The 5-trifluoromethyl (

Key Process Features:

-

Regiocontrol: Guaranteed by the use of 2-(trifluoromethyl)malonate precursors.

-

Safety Engineering: Mitigated thermal runaway risks during

quenching. -

Scalability: Protocol designed for transition from 100g Lab Scale to 10kg Pilot Scale.

Strategic Route Selection

The synthesis is divided into two critical phases. Direct functionalization of the 5-position on a 4,6-dichloropyrimidine ring is mechanistically difficult due to electron deficiency. Therefore, the ring is constructed around the

Reaction Scheme

-

Phase I (Cyclization): Condensation of Diethyl 2-(trifluoromethyl)malonate with Formamidine Acetate using Sodium Ethoxide (NaOEt) to yield the diol intermediate.

-

Phase II (Chlorination): Deoxychlorination of the diol using Phosphorus Oxychloride (

) catalyzed by N,N-Dimethylaniline.

Figure 1: Strategic synthesis workflow. The malonate route ensures the CF3 group is locked at the 5-position prior to ring closure.

Phase I: Ring Construction (The Diol)

Rationale

The formation of 4,6-dihydroxy-5-(trifluoromethyl)pyrimidine (tautomerically 5-(trifluoromethyl)pyrimidine-4,6(1H,5H)-dione) is the yield-determining step. Moisture control is the Critical Process Parameter (CPP) here; water hydrolyzes the sodium ethoxide base, stalling the condensation.

Materials

-

Diethyl 2-(trifluoromethyl)malonate (CAS: 37739-05-2)

-

Formamidine Acetate (CAS: 3473-63-0)

-

Sodium Ethoxide (21% wt solution in Ethanol or freshly prepared solid)

-

Solvent: Anhydrous Ethanol (Water content <0.05%)

Protocol (Scale: 1.0 mol basis)

-

Inertion: Purge a 2L jacketed glass reactor with

for 15 minutes. -

Base Preparation: Charge Anhydrous Ethanol (800 mL) followed by Sodium Ethoxide (2.2 mol, 2.2 eq) . Cool to 0-5°C.

-

Note: If using solid NaOEt, add portion-wise to control exotherm.

-

-

Addition 1: Add Formamidine Acetate (1.1 mol, 1.1 eq) . Stir for 30 mins at 0-5°C. The free base formamidine is generated in situ.

-

Addition 2: Dropwise add Diethyl 2-(trifluoromethyl)malonate (1.0 mol) over 60 minutes.

-

Process Control: Maintain internal temperature <10°C to prevent premature decarboxylation or side reactions.

-

-

Reaction: Warm to room temperature, then heat to Reflux (78°C) for 8 hours.

-

IPC (In-Process Control): Monitor via HPLC (C18 column, Water/ACN gradient). Look for disappearance of malonate peak.

-

-

Work-up:

-

Distill off ~70% of ethanol under reduced pressure.

-

Dilute residue with Water (500 mL) .

-

Acidification: Slowly add Conc. HCl until pH reaches 1-2. The product will precipitate as a white/off-white solid.

-

Critical: Perform acidification in an ice bath; the product is acidic and stable, but heat generation can degrade impurities leading to color issues.

-

-

Isolation: Filter the solid, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 50°C.

-

Expected Yield: 75-85%

-

Phase II: Chlorination (The Scale-Up Challenge)

Rationale

This step converts the hydroxyl groups to chlorides using

Safety: The "Inverse Quench"

Never add water to the hot

Protocol (Scale: 0.5 mol of Diol)

-

Setup: 1L Reactor with overhead stirrer, reflux condenser, and caustic scrubber (NaOH) connected to the exhaust (to trap HCl gas).

-

Charging: Charge 4,6-dihydroxy-5-(trifluoromethyl)pyrimidine (0.5 mol) and

(Phosphorus Oxychloride, 4.0 mol, 8 eq) .-

Engineering Note: Excess

acts as the solvent.[1]

-

-

Catalyst: Add N,N-Dimethylaniline (0.4 mol, 0.8 eq) slowly.

-

Reaction: Heat ramp:

-

Ramp to 60°C over 30 mins.

-

Ramp to 105-110°C (Reflux) over 1 hour.

-

Hold at Reflux for 4-6 hours.[2]

-

IPC: HPLC should show >98% conversion to the dichloro species.

-

-

Distillation (Volume Reduction):

-

Cool to 60°C. Switch condenser to distillation mode.

-

Apply vacuum (gradually to 100 mbar) to distill off excess

(recover for reuse). Remove ~80% of -

Viscosity Warning: The residue will become a thick slurry. Dilute with Toluene (300 mL) to maintain stirrability.

-

-

Quenching (Critical Step):

-

Prepare a separate vessel with Crushed Ice (1 kg) and Water (500 mL) , stirred vigorously at 0°C.

-

Slowly pump/pour the Toluene reaction mixture into the Ice/Water vessel. Maintain quench temp <20°C.

-

Chemistry:

. This is highly exothermic.[1]

-

-

Extraction:

-

Separate the organic (Toluene) layer.

-

Extract aqueous layer with Toluene (2 x 200 mL).

-

Combine organics and wash with Sat.[2]

(to remove phosphoric acid traces) and Brine.

-

-

Purification:

-

Dry over

, filter, and concentrate. -

Final Purification: Vacuum distillation (bp approx 80-90°C at 5 mmHg) or recrystallization from Hexane if solid (MP is often low for these derivatives).

-

Process Safety & Troubleshooting Logic

The following decision tree illustrates the critical safety logic for the chlorination step, specifically regarding thermal management.

Figure 2: Thermal safety decision tree for POCl3 chlorination and quenching.

Analytical Specifications

To ensure the product meets "Drug Development Grade" standards, the following attributes must be verified.

| Attribute | Specification | Method | Rationale |

| Appearance | Colorless oil or white solid | Visual | Colored impurities indicate oxidation of amine catalyst. |

| Assay | > 98.0% | HPLC (UV 254nm) | High purity required for subsequent |

| 19F-NMR | Single peak (~ -63 ppm) | NMR ( | Confirms integrity of |

| Water Content | < 0.1% | Karl Fischer | Moisture competes in nucleophilic substitutions. |

| Residual POCl3 | < 50 ppm | GC-MS / Ion Chrom. | Phosphorus residues are catalytic poisons in cross-couplings. |

References

-

Vertex Pharmaceuticals/NIH . (2016). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. PMC. Retrieved from [Link]

-

American Chemical Society . (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871. ACS Omega. Retrieved from [Link]

-

PubChem . 4,6-Dichloro-5-(trifluoromethyl)pyrimidine Compound Summary. Retrieved from [Link]

Disclaimer: This protocol involves hazardous reagents (

Sources

analytical methods for quantifying 4,6-dichloro-5-(trifluoromethyl)pyrimidine

Abstract

This guide details the analytical characterization of 4,6-dichloro-5-(trifluoromethyl)pyrimidine (CAS: 392298-44-1), a highly reactive electrophilic intermediate used in the synthesis of antiviral and antineoplastic agents.[1] Due to the lability of the C4 and C6 chlorine atoms, this compound undergoes rapid nucleophilic substitution (hydrolysis) in the presence of moisture, converting to inactive uracil derivatives. This protocol establishes a Reverse-Phase HPLC (RP-HPLC) method for process monitoring and a GC-MS method for purity assessment, emphasizing "anhydrous handling" to prevent artifactual degradation during analysis.[1]

Introduction & Chemical Causality

The presence of the electron-withdrawing trifluoromethyl (

-

The Analytical Trap: Standard unbuffered aqueous mobile phases can cause on-column hydrolysis, leading to split peaks or "ghost" impurities (e.g., 6-chloro-5-(trifluoromethyl)pyrimidin-4-ol).[1]

-

Solution: We utilize a high-organic, acid-buffered HPLC method to suppress ionization and hydrolysis, alongside a GC-MS protocol for definitive structural identification.

Degradation Pathway (Hydrolysis)

Understanding the impurity profile is critical for accurate quantification.

Figure 1: Stepwise hydrolysis pathway of the target analyte upon exposure to moisture.[1]

Method A: RP-HPLC for Purity & Process Control

Recommended for: Quantitative assay, non-volatile impurity profiling, and reaction monitoring.[1]

Chromatographic Conditions

This method uses a low pH to keep the hydrolysis products (which are phenolic/acidic) protonated, improving peak shape and resolution.

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | End-capped C18 prevents silanol interactions with the nitrogenous ring.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.5) suppresses ionization of hydroxy-impurities.[1] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower UV cutoff than Methanol; prevents alcoholysis. |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1] |

| Detection | UV @ 254 nm (Ref 360 nm) | Max absorbance of the pyrimidine ring. |

| Column Temp | 30°C | Controlled temp reduces retention time drift.[1] |

| Injection Vol | 5 µL | Low volume prevents solvent effects from the diluent. |

Gradient Program

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 40% | Isocratic Hold (Equilibration) |

| 2.0 | 40% | Injection |

| 10.0 | 90% | Linear Ramp (Elute Dichloro parent) |

| 12.0 | 90% | Wash |

| 12.1 | 40% | Re-equilibration |

Sample Preparation (Critical)

-

Diluent: Acetonitrile (Anhydrous).[1] Do NOT use water or methanol. [1]

-

Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dilute to volume with ACN. Sonicate for <30 seconds (prolonged sonication heats the solvent and promotes degradation).

-

Vial: Use amber glass vials with PTFE-lined septa to prevent moisture ingress.

Method B: GC-MS for Identification & Volatile Impurities

Recommended for: Identification, residual solvent analysis, and confirming the "Dichloro" pattern.[1]

Instrument Parameters

-

Inlet: Split mode (20:1), 250°C.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

-

Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]

-

MS Source: EI (70 eV), 230°C.[1]

Temperature Program

-

Initial: 60°C (Hold 1 min) - Elutes solvents.

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (Hold 3 min).

Mass Spectrum Interpretation

When validating the peak, look for these diagnostic ions:

-

m/z ~216/218/220: Molecular ion cluster (

).[1] The intensity ratio of 9:6:1 confirms the presence of two chlorine atoms . -

m/z 197: Loss of Fluorine (

), common in -

m/z 181: Loss of Chlorine (

).[1]

Validation & System Suitability

To ensure the method is "self-validating," the following criteria must be met before running samples.

System Suitability Criteria (HPLC)

| Parameter | Acceptance Limit |

| Retention Time (RT) Precision | RSD ≤ 0.5% (n=6 injections) |

| Peak Area Precision | RSD ≤ 1.0% (n=6 injections) |

| Tailing Factor ( | 0.9 ≤ |

| Resolution ( | > 2.0 between Parent and Mono-hydroxy impurity |

"The Hydrolysis Stress Test" (Robustness Check)

Intentionally degrade a sample to confirm the method can detect impurities.

-

Take 1 mL of Stock Solution.[1]

-

Add 100 µL of 0.1 N NaOH.

-

Wait 10 minutes.

-

Result: The main peak (RT ~8 min) should decrease, and an earlier eluting peak (RT ~3-4 min, Mono-hydroxy) should appear.[1] If you do not see separation, the gradient slope is too steep.

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample state.

References

-

National Institutes of Health (NIH). "Hydrolytic stability of anticancer drugs and metabolites." Environmental Science and Pollution Research, 2021.[1] [Link] (Foundational citation for the hydrolysis kinetics of halogenated pyrimidines).

-

Google Patents. "Method for synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine (US20140135497A1)."[1] (Provides HPLC monitoring conditions for the chlorination reaction of trifluoromethyl-uracils).

Sources

Troubleshooting & Optimization

side reactions in the synthesis of trifluoromethylpyrimidine derivatives

Technical Support Center: Synthesis of Trifluoromethylpyrimidine Derivatives

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Case ID: TFMP-SYNTH-001

Introduction: The Fluorine Advantage & The Stability Paradox

Welcome to the technical support hub for trifluoromethylpyrimidine synthesis. You are likely here because the trifluoromethyl (

This guide moves beyond standard procedures to address the causality of failure .

Module 1: De Novo Synthesis (Cyclization Protocols)

The Issue: “I condensed ethyl 4,4,4-trifluoroacetoacetate with an amidine, but NMR shows a mixture of isomers. I cannot separate them.”

Technical Diagnosis:

This is a classic Regioselectivity Mismatch . When condensing an unsymmetrical

-

Kinetic Pathway: Attack at the most electrophilic ketone carbonyl (adjacent to the electron-withdrawing

). -

Thermodynamic Pathway: Formation of the most stable tautomer or intermediate.

Troubleshooting Protocol:

| Variable | Recommendation | Mechanism of Action |

| Base Selection | Switch from NaOEt to NaOAc or K2CO3 . | Weaker bases favor the thermodynamic product by allowing reversible addition-elimination steps before the final irreversible aromatization. |

| Solvent Polarity | Use EtOH (Protic) vs. Toluene (Aprotic). | Protic solvents stabilize the charged tetrahedral intermediates, often improving selectivity for the 4- |

| Temperature | Slow ramp to reflux. | Rapid heating often locks in the kinetic mixture. A 1-hour stir at RT followed by reflux allows equilibration. |

Standard Operating Procedure (SOP) for High-Fidelity Cyclization:

-

Dissolution: Dissolve Amidine HCl (1.0 equiv) in EtOH (0.5 M).

-

Base Addition: Add NaOEt (1.1 equiv) at 0°C. Stir 15 min to free-base.

-

Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) dropwise over 30 mins. Crucial: Do not dump it in; high local concentration favors polymerization.

-

Equilibration: Stir at RT for 2 hours.

-

Cyclization: Reflux for 6–12 hours.

-

Workup: Acidify to pH 4 to precipitate the hydroxypyrimidine.

Visualization: Regioselectivity Decision Tree

Caption: Kinetic vs. Thermodynamic pathways in the condensation of trifluoro-beta-ketoesters.

Module 2: The "Silent Killer" – Hydrolysis

The Issue:

“I attempted a Suzuki coupling or nucleophilic substitution (

Technical Diagnosis:

This is Base-Promoted Haloform-Type Hydrolysis .

The pyrimidine ring is electron-deficient (π-deficient). The

-

Hydroxide attacks the

carbon (not the ring carbon). -

Fluoride is eliminated (a poor leaving group, but driven by the formation of a stable carboxylate).

-

The

converts to

Risk Assessment Table:

| Reagent/Condition | Risk Level | Mitigation Strategy |

| NaOH / KOH / LiOH | CRITICAL | Never use aqueous strong bases with |

| NaOEt / NaOMe | HIGH | Can convert |

| Cs2CO3 / K3PO4 | LOW | Preferred bases for Suzuki/Buchwald couplings. Use anhydrous solvents. |

| TFA / HCl | MEDIUM | Acidic hydrolysis is slower but possible at high temps (>100°C). |

Visualization: Mechanism of

Caption: The degradation pathway of the trifluoromethyl group under basic conditions.

Module 3: Radical Trifluoromethylation (Minisci Reaction)

The Issue:

“I tried to add a

Technical Diagnosis:

You are encountering Polysubstitution and Radical Dimerization .

The Minisci reaction adds an electrophilic

-

Problem 1: The product (

-pyrimidine) is more electron-deficient than the starting material, which usually deactivates it. However, if the reaction conditions are not strictly controlled, radical attack can occur at multiple positions (C2, C4, C6). -

Problem 2: Recombination of

radicals to form

Optimized Protocol (Minisci):

-

Solvent System: DCM/Water biphasic system works best to separate the radical source from the organic substrate, controlling the rate.

-

Reagent: Use Langlois' Reagent (

) (2.0 equiv) + TBHP (oxidant). -

Additives: Add a catalytic amount of AgNO3 (0.1 equiv). Silver lowers the activation energy for decarboxylation/desulfonylation.

-

Acidic Buffer: Maintain pH ~3–4 using TFA. Protonation of the pyrimidine ring makes it more electrophilic and receptive to the nucleophilic character of the alkyl radical (if using alkyls) or directs the electrophilic

radical to the most nucleophilic position (often C4/C6).

References

-

Wu, Q., et al. (2021). "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry, 14(8), 103274. Link

-

Barata-Vallejo, S., et al. (2017). "Continuous Flow Homolytic Aromatic Substitution with Electrophilic Radicals: A Fast and Scalable Protocol for Trifluoromethylation." Chemistry – A European Journal, 23(54), 13412-13418. Link

-

Fornarini, S., et al. (2011). "Protolytic defluorination of trifluoromethyl-substituted arenes." Journal of the American Chemical Society. Link

-

Gomtsyan, A. (2000).[1] "Direct Synthesis of

-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction." Organic Letters, 2(21), 3389-3391. Link -

Ji, Y., et al. (2020). "Recent Advances in the Synthesis of Trifluoromethylated Heterocycles via Radical Trifluoromethylation." Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of Chlorinated Pyrimidines

Subject: Troubleshooting Stability, Hydrolysis, and Volatility Issues in Chloropyrimidine Purification From: Dr. A. Vance, Senior Application Scientist To: Research & Development Division

Introduction: The Deceptive Simplicity of the Pyrimidine Ring

Chlorinated pyrimidines are ubiquitous scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, nucleoside analogs, and agrochemicals. However, they present a unique paradox: they are essential because of their reactivity, yet this same reactivity makes them a nightmare to purify.

The electron-deficient nature of the pyrimidine ring—exacerbated by chlorine substitution—activates the system toward Nucleophilic Aromatic Substitution (

This guide addresses these failure modes with chemically grounded solutions.

Module 1: Chromatography Challenges (The "Methanolysis" Trap)

The Problem

You purify a crude reaction mixture (e.g., 2,4-dichloropyrimidine derivative) via flash chromatography using a standard Dichloromethane (DCM) / Methanol (MeOH) gradient.

-

Observation: The product co-elutes with a new impurity, or the NMR shows a methoxy-group singlet (~4.0 ppm) where a chlorine should be.

-

Diagnosis: You have inadvertently synthesized a methyl ether via

directly on the silica column.

The Science (Causality)

Silica gel is slightly acidic (pH 6.0–7.0) and possesses Lewis acid sites. This acidity protonates the pyrimidine ring nitrogen (usually N1 or N3), making the C-Cl carbons significantly more electrophilic. Methanol, while a weak nucleophile, becomes potent enough in this local environment to displace the chlorine, particularly at the highly reactive C4 position.

Reactivity Order: C4

-

Note: A chlorine at C4 is exceptionally labile compared to C2 due to the para-like resonance contribution from the ring nitrogens.

Troubleshooting Protocol: Non-Nucleophilic Elution

Do NOT use alcohols (MeOH, EtOH) for chlorinated pyrimidines lacking electron-donating groups.

| Component | Standard Method (RISK) | Recommended Method (SAFE) |

| Weak Solvent | Hexanes / Heptane | Heptane (preferred over Hexanes for toxicity) |

| Strong Solvent | Ethyl Acetate / Methanol | Acetonitrile (MeCN) or Acetone |

| Modifier | None | 0.5% Triethylamine (TEA) |

Step-by-Step: Buffered Silica Chromatography

-

Slurry Preparation: Pre-wash the silica gel with 1% Triethylamine in Hexanes to neutralize acidic sites.

-

Eluent System: Use a gradient of Heptane / Ethyl Acetate (for lipophilic compounds) or DCM / Acetonitrile (for polar compounds).

-

Why MeCN? It provides polarity similar to methanol but is non-nucleophilic.

-

-

Loading: Load the sample using a dry load (Celite) or dissolved in a minimum amount of DCM. Avoid dissolving in MeOH for loading.

Module 2: Workup & Isolation (The "Hydrolysis" Loop)

The Problem

After quenching a chlorination reaction (e.g., using

The Science

Chloropyrimidines are prone to hydrolysis under both acidic and basic conditions.

-

Acidic Hydrolysis: Residual

generates -

Basic Hydrolysis: If you quench with strong base (NaOH) to neutralize the acid, the hydroxide ion (

) acts as a strong nucleophile, rapidly displacing the chlorine.

Visualization: The Degradation Pathway

Figure 1: Mechanism of solvolysis and hydrolysis. The C4 position is the primary failure point during purification.

Troubleshooting Protocol: The "Cold-Buffer" Quench

-

Temperature: Cool the reaction mixture to 0°C.

-

Quench Media: Pour the reaction mixture slowly into a rapidly stirring mixture of Ice and Saturated

(Dipotassium phosphate) or Ice/Sodium Acetate .-

Why? This buffers the solution to pH ~5–7 immediately. Avoid

if the reaction is vigorous, as foaming (

-

-

Extraction: Extract immediately with DCM. Do not let the chlorinated product sit in the aqueous phase.

Module 3: Drying & Storage (The "Sublimation" Trap)

The Problem

You isolated 500 mg of product. You put it on the high-vacuum manifold overnight to dry. In the morning, the flask is empty, or there is a crystalline film inside the vacuum tubing.

The Science

Low molecular weight chloropyrimidines (e.g., 2-chloropyrimidine, 2,4-dichloropyrimidine) have high vapor pressures and sublime easily, even at room temperature under high vacuum (< 1 mbar).

Decision Logic: Volatility vs. Stability

Figure 2: Decision tree for handling volatile chloropyrimidines.

Module 4: FAQ & Quick Reference

Q1: My compound is turning yellow/red on the shelf. Why? A: Chloropyrimidines slowly hydrolyze with atmospheric moisture to release HCl. The HCl acts as an autocatalyst, accelerating decomposition and causing color changes.

-

Fix: Store under Argon/Nitrogen in a freezer (-20°C). For long-term storage, add a stabilizer like copper turnings or store over activated molecular sieves.

Q2: Can I recrystallize instead of using a column? A: Yes, and it is often preferred to avoid silica acidity.

-

Recommended Solvent System:Heptane (anti-solvent) / Ethyl Acetate (solvent) .

-

Procedure: Dissolve in minimal hot EtOAc. Add hot Heptane until cloudy. Cool slowly.

-

Avoid: Ethanol or Methanol (risk of solvolysis at boiling temperatures).

Q3: I see "Ghost Peaks" in NMR (doublets in the aromatic region). A: This often indicates a mixture of regioisomers (e.g., C4-substituted vs. C2-substituted). If you performed a substitution reaction on 2,4-dichloropyrimidine, the C4 position reacts first, but C2 reaction is a common byproduct (approx. 5-10% depending on conditions).

-

Reference: The reactivity order C4 > C2 is standard, but steric bulk at C5 can influence this [1].

References

-